molecular formula C15H19N9 B12270622 N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12270622
M. Wt: 325.37 g/mol
InChI Key: RJUSIEGHPXKFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps. One common route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with various substituents. The key steps include:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features that confer high selectivity and potency towards CDK2 inhibition. This makes it a valuable compound for targeted cancer therapy research .

Properties

Molecular Formula

C15H19N9

Molecular Weight

325.37 g/mol

IUPAC Name

N-ethyl-4-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H19N9/c1-2-16-15-17-4-3-12(21-15)23-5-7-24(8-6-23)14-11-9-20-22-13(11)18-10-19-14/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,21)(H,18,19,20,22)

InChI Key

RJUSIEGHPXKFFQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.